m-PEG12-アミン
説明
m-PEG12-アミン: は、ポリエチレングリコール (PEG) 誘導体のクラスに属する化合物です。これは、プロテオリシス標的キメラ (PROTAC) や抗体薬物複合体 (ADC) の合成に使用される PEG ベースのリンカーです。 この化合物は、アミン基で末端封止された 12 単位の PEG 鎖で構成されており、さまざまな生体共役用途に非常に汎用性があります .
科学的研究の応用
Chemistry: m-PEG12-amine is used as a linker in the synthesis of PROTACs, which are designed to target and degrade specific proteins within cells. This application is crucial for studying protein function and developing targeted therapies .
Biology: In biological research, m-PEG12-amine is employed in the PEGylation of proteins and peptides. PEGylation improves the solubility and stability of these biomolecules, making them more suitable for various assays and experiments .
Medicine: m-PEG12-amine is used in the development of antibody-drug conjugates (ADCs). These conjugates consist of an antibody linked to a cytotoxic drug via the m-PEG12-amine linker, allowing for targeted delivery of the drug to cancer cells .
Industry: In industrial applications, m-PEG12-amine is used in the formulation of drug delivery systems, enhancing the pharmacokinetics and therapeutic efficacy of drugs. It is also used in the development of diagnostic tools and imaging agents .
作用機序
PROTAC: m-PEG12-アミンは、PROTAC のリンカーとして機能し、PROTAC は PEG12 鎖で接続された 2 つのリガンドで構成されています。一方のリガンドは標的タンパク質に結合し、もう一方のリガンドは E3 ユビキチンリガーゼに結合します。 この結合はユビキチン-プロテアソーム系をトリガーし、標的タンパク質の分解につながります .
ADC: ADC では、m-PEG12-アミンは、抗体と細胞毒性薬物の間に非切断性リンカーとして機能します。 抗体は特定のがん細胞を標的とし、細胞毒性薬物を直接細胞に送り込み、オフターゲット効果を最小限に抑え、治療効果を高めます .
類似の化合物との比較
類似の化合物:
m-PEG4-アミン: 機能特性が類似した、より短い PEG 鎖。
m-PEG8-アミン: 同様の用途に使用される、中間の長さの PEG 鎖。
m-PEG24-アミン: 柔軟性と溶解性が高まっている、より長い PEG 鎖
独自性: m-PEG12-アミンは、柔軟性と安定性のバランスを備えた、最適な鎖長により、独自です。 これは、正確な生体共役と標的化送達を必要とするアプリケーションに非常に適しています .
生化学分析
Biochemical Properties
m-PEG12-amine plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs. As a PEG-based linker, it interacts with various enzymes, proteins, and other biomolecules to facilitate the conjugation process. For instance, m-PEG12-amine can interact with E3 ubiquitin ligases in PROTACs, enabling the targeted degradation of specific proteins . Additionally, it can form stable covalent bonds with antibodies in ADCs, enhancing their therapeutic efficacy .
Cellular Effects
m-PEG12-amine influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In ADCs, m-PEG12-amine helps deliver cytotoxic drugs to cancer cells, leading to cell death and inhibition of tumor growth . In PROTACs, it facilitates the degradation of target proteins, thereby affecting cell signaling pathways and gene expression . These interactions can result in altered cellular metabolism and function, depending on the specific target and context.
Molecular Mechanism
The molecular mechanism of m-PEG12-amine involves its ability to form stable covalent bonds with biomolecules, such as antibodies and proteins. In ADCs, m-PEG12-amine acts as a linker that connects the antibody to the cytotoxic drug, ensuring targeted delivery to cancer cells . In PROTACs, it links the target protein to the E3 ubiquitin ligase, promoting the ubiquitination and subsequent degradation of the target protein . These interactions are crucial for the therapeutic efficacy of ADCs and PROTACs.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-PEG12-amine can vary over time. The stability and degradation of m-PEG12-amine are important factors that influence its long-term effects on cellular function. Studies have shown that m-PEG12-amine is relatively stable under recommended storage conditions, with minimal degradation over time . Long-term exposure to m-PEG12-amine in in vitro or in vivo studies may result in changes in cellular function, depending on the specific context and experimental conditions.
Dosage Effects in Animal Models
The effects of m-PEG12-amine can vary with different dosages in animal models. At lower doses, m-PEG12-amine may exhibit minimal toxicity and adverse effects, while higher doses may result in toxic effects and potential damage to tissues . It is important to determine the optimal dosage for therapeutic applications to minimize adverse effects and maximize efficacy.
Metabolic Pathways
m-PEG12-amine is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its function. In ADCs, m-PEG12-amine is metabolized by cellular enzymes, leading to the release of the cytotoxic drug within the target cells . In PROTACs, it interacts with the ubiquitin-proteasome system, promoting the degradation of target proteins . These interactions are essential for the therapeutic action of m-PEG12-amine in different contexts.
Transport and Distribution
m-PEG12-amine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins to facilitate its localization and accumulation in specific cellular compartments . In ADCs, m-PEG12-amine helps deliver the cytotoxic drug to cancer cells, ensuring targeted therapy . In PROTACs, it aids in the distribution of the conjugated molecules to the target proteins .
Subcellular Localization
The subcellular localization of m-PEG12-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . In ADCs, m-PEG12-amine ensures the delivery of the cytotoxic drug to the lysosomes, where it can exert its therapeutic effects . In PROTACs, it facilitates the localization of the target protein to the proteasome for degradation .
準備方法
合成経路と反応条件: m-PEG12-アミンの合成は、通常、PEG12 鎖とアミン基の反応を含みます。PEG12 鎖は、エチレンオキシドの重合によって合成でき、その後アミン基で官能基化されます。 反応条件は、多くの場合、ジメチルスルホキシド (DMSO) などの溶媒と触媒の使用を含み、反応を促進します .
工業的生産方法: 工業的な設定では、m-PEG12-アミンの生産は、大規模な重合プロセスを含みます。PEG12 鎖は、制御された重合技術を使用して合成され、均一な鎖長が保証されます。 次に、アミン官能基化は、高純度の試薬と最適化された反応条件を使用して行われ、高い収率と純度が達成されます .
化学反応の分析
反応の種類:
置換反応: m-PEG12-アミンは、アミン基がさまざまな求電子剤と反応する置換反応を受けることができます。
共役反応: アミン基は、生体分子のカルボキシル基、アルデヒド、または他の反応性基に共役することができます。
架橋反応: m-PEG12-アミンは、タンパク質の共役における架橋剤として使用でき、安定なアミン-アミンまたはアミン-スルフィドリル架橋を形成します.
一般的な試薬と条件:
試薬: 一般的な試薬には、N-ヒドロキシスクシンイミド (NHS) エステル、カルボジイミド、およびアルデヒドが含まれます。
科学研究の用途
化学: m-PEG12-アミンは、細胞内の特定のタンパク質を標的化して分解するように設計された PROTAC の合成におけるリンカーとして使用されます。 このアプリケーションは、タンパク質の機能を研究し、標的療法を開発するために不可欠です .
生物学: 生物学的研究では、m-PEG12-アミンはタンパク質とペプチドの PEG 化に使用されます。 PEG 化は、これらの生体分子の溶解性と安定性を向上させ、さまざまなアッセイや実験に適したものにします .
医学: m-PEG12-アミンは、抗体薬物複合体 (ADC) の開発に使用されます。 これらの複合体は、m-PEG12-アミンリンカーを介して抗体に細胞毒性薬物が結合したもので、がん細胞への薬物の標的化送達が可能になります .
工業: 工業的な用途では、m-PEG12-アミンは、薬物送達システムの製剤に使用され、薬物の薬物動態と治療効果を向上させています。 診断ツールや画像化剤の開発にも使用されています .
類似化合物との比較
m-PEG4-amine: A shorter PEG chain with similar functional properties.
m-PEG8-amine: An intermediate-length PEG chain used for similar applications.
m-PEG24-amine: A longer PEG chain offering increased flexibility and solubility
Uniqueness: m-PEG12-amine is unique due to its optimal chain length, providing a balance between flexibility and stability. This makes it highly suitable for applications requiring precise bioconjugation and targeted delivery .
生物活性
m-PEG12-amine, also known as methoxy poly(ethylene glycol) amine, is a compound that plays a crucial role in biochemistry and therapeutic applications, particularly in the fields of drug delivery and protein modification. This article delves into its biological activity, mechanisms of action, and applications, supported by case studies and research findings.
Overview of m-PEG12-amine
m-PEG12-amine is characterized by its polyethylene glycol (PEG) backbone with an amine functional group. This structure allows it to serve as an effective linker in various biochemical applications, including the synthesis of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) .
Targeting Mechanisms:
m-PEG12-amine functions primarily as a linker in the PEGylation process, which enhances the pharmacokinetic properties of therapeutic proteins. It connects two ligands: one targeting an E3 ubiquitin ligase and the other binding to a specific target protein, thus facilitating targeted protein degradation .
Biochemical Pathways:
The compound significantly impacts the ubiquitin-proteasome system, a critical pathway for protein degradation. By promoting the ubiquitination of target proteins, m-PEG12-amine aids in their selective degradation, which is particularly useful in cancer therapy .
Pharmacokinetics
The incorporation of m-PEG12-amine into therapeutic agents improves their stability and solubility. PEGylation generally protects drugs from proteolytic degradation and extends their half-life in circulation, thereby enhancing their therapeutic efficacy .
Cellular Effects
m-PEG12-amine influences cellular processes by modulating signaling pathways and gene expression. In ADCs, it facilitates the delivery of cytotoxic agents directly to cancer cells, leading to effective tumor cell death while minimizing damage to surrounding healthy tissue .
Table 1: Applications of m-PEG12-amine in Drug Development
Case Study: Optimization of PEGylated Drug Linkers
In a study optimizing PEGylated glucuronide linkers for ADCs, it was found that incorporating a PEG12 chain minimized plasma clearance while maintaining high antitumor activity in xenograft models. The study demonstrated that longer PEG chains could significantly enhance therapeutic windows compared to shorter counterparts .
Research has shown that m-PEG12-amine can undergo various reactions:
- Substitution Reactions: The amine group can react with electrophiles.
- Conjugation Reactions: It can form stable bonds with carboxyl groups or aldehydes on biomolecules.
- Crosslinking Reactions: It acts as a crosslinker in protein conjugation processes .
Safety and Toxicity Assessments
Safety assessments indicate that while PEG compounds are generally well-tolerated, some studies have noted potential sensitization issues related to specific PEG derivatives. However, m-PEG12-amine has not been prominently linked to adverse effects in clinical settings .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKSQCLPULZWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80506-64-5 | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methoxypolyethylene glycol amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。